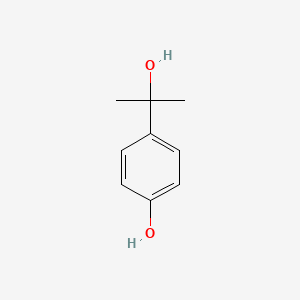

![molecular formula C25H27N3O4 B2518320 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)acrylamide CAS No. 1207061-83-3](/img/structure/B2518320.png)

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

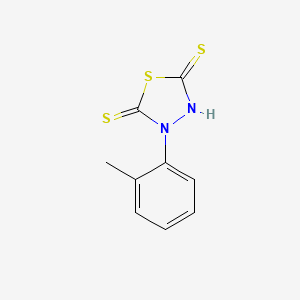

The compound appears to be an acrylamide derivative, which suggests it could be involved in polymerization reactions. The presence of the benzo[d][1,3]dioxol-5-yl group indicates that it might have aromatic properties, and the cyclopropanecarbonyl group could potentially participate in cycloaddition reactions.

Synthesis Analysis

Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, acrylamides can generally be synthesized through the reaction of an amine with acryloyl chloride. The other functional groups on the molecule would likely require additional synthetic steps.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an acrylamide group, a benzodioxole group, and a cyclopropane ring. These groups could potentially influence the compound’s reactivity and physical properties.Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the exact reactions this compound might undergo. However, acrylamides can participate in polymerization reactions, and the cyclopropane ring might undergo ring-opening reactions under certain conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the acrylamide group could make it a polar molecule, and the aromatic benzodioxole group might contribute to its UV-visible absorption properties.Aplicaciones Científicas De Investigación

Controlled Radical Polymerization

One study discusses the controlled radical polymerization of an acrylamide containing an l-phenylalanine moiety via reversible addition−fragmentation chain transfer (RAFT) polymerization, demonstrating the potential of acrylamide derivatives in creating polymers with specific structural features (Mori, Sutoh, & Endo, 2005). This process highlights the versatility of acrylamide derivatives in polymer chemistry, offering controlled molecular weight and low polydispersity.

Novel Synthetic Pathways

Another area of research focuses on the synthesis and reactivity of benzothiazol-2-ylcarbonylhydroximoyl chloride, a compound showcasing versatile reactivity with acrylamide derivatives. This study illustrates the compound's ability to react with heterocyclic amines, forming novel fused heterocycles, which underscores the broad utility of acrylamide derivatives in synthesizing complex organic molecules (Farag, Dawood, & Abdelhamid, 1997).

Visible-Light-Mediated Synthesis

Research into visible-light-mediated decarboxylative tandem carbocyclization of acrylamide-tethered alkylidenecyclopropanes has been reported, leading to the formation of polycyclic benzazepine derivatives. This study demonstrates the innovative use of visible light in activating acrylamide derivatives for the synthesis of complex structures under mild conditions, showcasing the compound's potential in green chemistry applications (Zhang, Ning, Long, Wei, & Shi, 2020).

Biomonitoring and Environmental Impact

Lastly, a study on the biomonitoring of benzene and acrylamide metabolites in urine samples from children and adolescents highlights the relevance of acrylamide derivatives in environmental and health sciences. This research investigates the exposure levels of potentially harmful substances, including acrylamide derivatives, in a population-representative sample, emphasizing the importance of monitoring environmental pollutants and their metabolites (Schwedler, Murawski, Schmied-Tobies, Rucic, Scherer, Pluym, Scherer, Bethke, & Kolossa-Gehring, 2020).

Safety And Hazards

Acrylamides are known to be neurotoxic and potentially carcinogenic, so it’s important to handle this compound with care. The specific safety and hazards would depend on various factors including its reactivity, volatility, and potential for bioaccumulation.

Direcciones Futuras

Future research on this compound could involve exploring its potential applications, such as its use as a monomer in polymer synthesis, or investigating its reactivity and physical properties in more detail.

Please note that this is a general analysis based on the structure of the compound, and the actual properties and behavior of this specific compound could vary. For detailed and accurate information, experimental data and studies would be needed.

Propiedades

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-N-[4-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O4/c29-24(11-3-18-2-10-22-23(16-18)32-17-31-22)26-20-6-8-21(9-7-20)27-12-1-13-28(15-14-27)25(30)19-4-5-19/h2-3,6-11,16,19H,1,4-5,12-15,17H2,(H,26,29)/b11-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCLTKKNORNCMV-QDEBKDIKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)C2CC2)C3=CC=C(C=C3)NC(=O)C=CC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN(C1)C(=O)C2CC2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)acrylamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-amine](/img/structure/B2518240.png)

![N-[2-[4-(Cyanomethyl)phenoxy]ethyl]prop-2-enamide](/img/structure/B2518245.png)

![Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate](/img/structure/B2518246.png)

![2-[[(3aS,6aS)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl]sulfanyl]acetic acid](/img/structure/B2518251.png)

![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2518252.png)

![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2518255.png)

![(E)-N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2518260.png)